N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine
Description
N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine (molecular weight: 340.77) is a Schiff base derivative characterized by an isoxazole core substituted with a 4-chlorophenyl group and a benzoyloxy-imine functional group . This compound belongs to a class of nitrogen-containing heterocycles known for their applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-12(20-24-18(22)14-5-3-2-4-6-14)17-11-16(21-23-17)13-7-9-15(19)10-8-13/h2-11H,1H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKFUNKBBABRLL-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction between benzoic acid and an appropriate alcohol.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role in drug development, particularly as an antagonist for specific biological targets. Its structural features, including the isoxazole moiety and the benzoyloxy group, contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, isoxazole derivatives have been shown to affect the growth of various tumor cells by targeting specific signaling pathways involved in cancer progression .
Antiplatelet Activity
The compound's potential as an antiplatelet agent has been explored, particularly in relation to thromboembolic disorders. Isoxazoles are known to act as antagonists of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. This mechanism could lead to novel therapeutic strategies for preventing thrombosis .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications in treating various diseases.
Anti-inflammatory Effects
Studies have indicated that isoxazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
Neuroprotective Properties
Emerging research points to the neuroprotective potential of compounds containing isoxazole rings. They may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neural tissues . This application could be particularly relevant in diseases such as Alzheimer's and Parkinson's.
Biological Research Applications
Beyond therapeutic uses, this compound serves as a valuable tool in biological research.
Molecular Biology Studies
The compound can be utilized in studies aimed at understanding cellular signaling pathways and molecular interactions. By acting on specific receptors or enzymes, it can help elucidate mechanisms underlying various biological processes .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison:
Structural and Crystallographic Features
Molecular Geometry and Stability:
- No crystallographic data are provided, but similar compounds (e.g., ) exhibit near-planar geometries with dihedral angles <2° between aromatic rings, stabilized by C–H⋯O/N interactions .
- N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine : X-ray analysis confirms an (E)-configuration at the imine bond and planar alignment (dihedral angle: 1.25°), stabilized by C–H⋯π interactions .
- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine : Exhibits R₂²(6) hydrogen-bonded ring motifs and π–π stacking, enhancing crystalline stability .
Physicochemical Properties
Biological Activity
N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H20ClN3O2
- Molecular Weight : 393.87 g/mol
This compound features a benzoyloxy group, a chlorophenyl moiety, and an isoxazole ring, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell signaling and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific kinases or proteins involved in tumor progression.
Key Mechanisms:
- Inhibition of Apoptosis : The compound may influence the Bcl-2 family of proteins, which are crucial regulators of apoptosis. By modulating these proteins, it could promote apoptosis in cancer cells.
- Matrix Metalloproteinase Inhibition : Similar compounds have shown efficacy as matrix metalloproteinase (MMP) inhibitors, which play a role in tumor metastasis and invasion .
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of notable findings:
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving various human cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects, leading to increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins. -
Matrix Metalloproteinase Inhibition :
In another study focusing on the inhibition of MMPs, the compound was shown to effectively reduce the activity of MMP-2 and MMP-9, which are associated with cancer metastasis. This suggests potential applications in preventing tumor spread.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(benzoyloxy)-N-{(E)-ethylidene}amine derivatives with isoxazole and chlorophenyl substituents?
- Methodology : Multi-step synthesis often involves:
- Step 1 : Formation of the isoxazole core via cyclocondensation of hydroxylamine with β-diketones or α,β-unsaturated ketones.
- Step 2 : Introduction of the 4-chlorophenyl group via Suzuki coupling or Friedel-Crafts alkylation .
- Step 3 : Condensation of the isoxazole intermediate with a benzoyloxy-ethylideneamine precursor under acidic or basic conditions (e.g., using p-toluenesulfonic acid or triethylamine) .
- Key catalysts : Pd/C for hydrogenation steps and trifluoromethanesulfonyl chloride for activating intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks, with coupling constants confirming the (E)-ethylidene geometry (e.g., J = 12–16 Hz for trans-configuration) .
- X-ray crystallography : Resolves stereochemical ambiguities, such as planarity of the benzoyloxy group and dihedral angles between aromatic rings .
- HRMS : Validates molecular weight and isotopic patterns, with deviations <2 ppm indicating high purity .
Q. What preliminary in vitro assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms due to structural similarity to known inhibitors (e.g., isoxazole-containing ligands) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Solubility testing : Measure logP values via HPLC to guide formulation for biological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the ethylideneamine coupling step?
- Catalyst screening : Test iridium/phosphate catalysts for asymmetric hydrogenation to enhance stereoselectivity (>95% ee) .
- Solvent effects : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis .
- Temperature control : Maintain reactions at 0–5°C to suppress side reactions like imine tautomerization .
Q. What computational strategies predict the compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PDB: 1T46) to model interactions with the chlorophenyl and isoxazole moieties .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- QSAR models : Corrogate substituent effects (e.g., Cl vs. CF3) on bioactivity using Hammett σ constants .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic effects : Investigate restricted rotation of the benzoyloxy group using variable-temperature NMR to detect atropisomerism .
- Crystallographic validation : Compare experimental XRD data with DFT-optimized structures to identify conformational outliers .
Q. What structural modifications enhance metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
